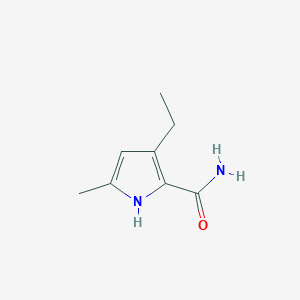
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide, also known as EPMC, is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse range of applications. EPMC is synthesized using various methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The compound has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is not well understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction and cognitive function. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. Additionally, 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to protect against neurotoxicity induced by various agents, including amyloid-beta and glutamate.
実験室実験の利点と制限
One advantage of using 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its diverse range of applications, which makes it a useful tool for investigating various biological processes and developing new therapeutics. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide. One direction is the development of new therapeutics based on 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide, particularly for the treatment of inflammatory and neurodegenerative diseases. Another direction is the investigation of the mechanism of action of 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide, particularly its interactions with various signaling pathways and enzymes. Additionally, there is potential for the development of new fluorescent probes and sensors based on 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide for the detection of various biomolecules and metal ions.
合成法
The most commonly used method for synthesizing 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amino acid or amine to form a cyclic imine. In the case of 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide, the reaction involves the condensation of tryptophan methyl ester with ethyl glyoxalate, followed by reduction of the resulting imine with sodium borohydride. Another method for synthesizing 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form an intermediate hydrazone, which is then cyclized to form an indole.
科学的研究の応用
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied in scientific research due to its diverse range of applications. One of the most notable applications of 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its use as a building block for the synthesis of various bioactive compounds, including alkaloids, antibiotics, and anticancer agents. 3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been used in the synthesis of fluorescent probes and sensors for the detection of metal ions and biomolecules.
特性
CAS番号 |
131475-07-5 |
|---|---|
製品名 |
3-Ethyl-5-methyl-1H-pyrrole-2-carboxamide |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-5(2)10-7(6)8(9)11/h4,10H,3H2,1-2H3,(H2,9,11) |
InChIキー |
TWPHNKVAIIBBCX-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1)C)C(=O)N |
正規SMILES |
CCC1=C(NC(=C1)C)C(=O)N |
同義語 |
1H-Pyrrole-2-carboxamide,3-ethyl-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



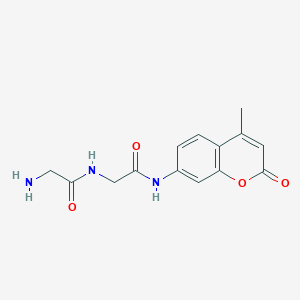
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)
![N-(ethoxymethyl)-N-methyl-2-(3-methylbutyl)-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide](/img/structure/B163783.png)
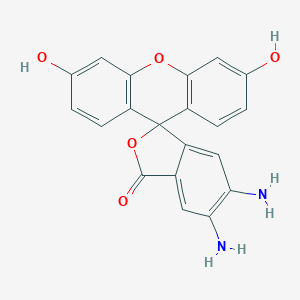
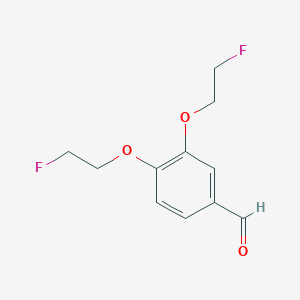
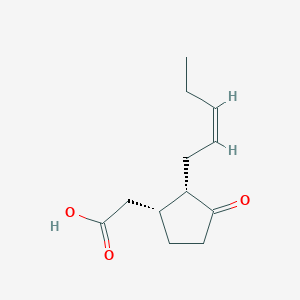
![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)
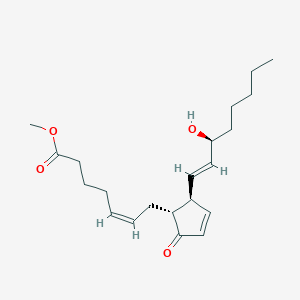
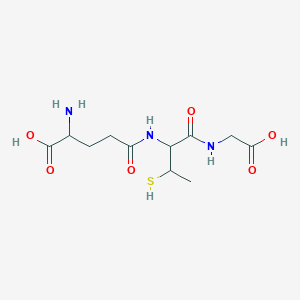
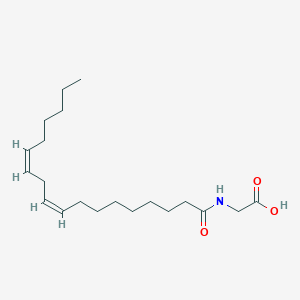
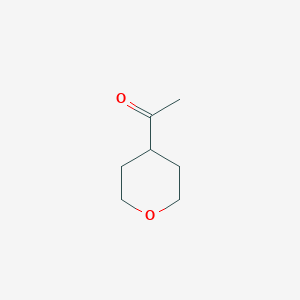
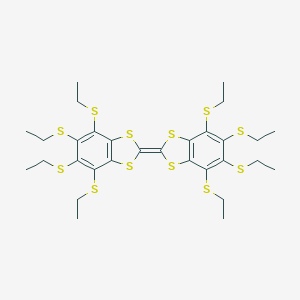
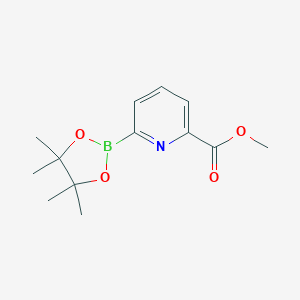
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)